![molecular formula C9H10ClNO4 B1371647 7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride CAS No. 857020-56-5](/img/structure/B1371647.png)

7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

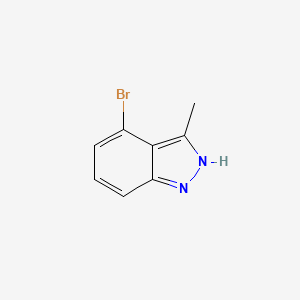

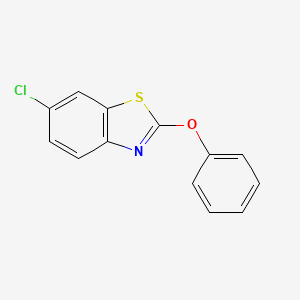

Molecular Structure Analysis

The molecular structure of “7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride” is not explicitly provided in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride” are not explicitly provided in the available sources .Wissenschaftliche Forschungsanwendungen

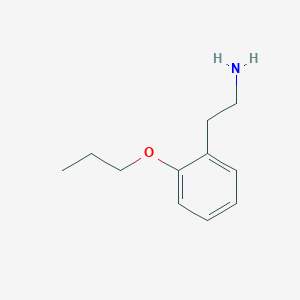

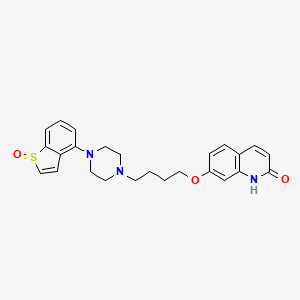

1. Intermediate in Anti-Hypertensive Drug Synthesis

7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride is an important intermediate in the synthesis of anti-hypertensive agents like Doxazosin. It's utilized in improved one-pot synthesis processes for efficient production of such drugs, which are crucial in treating conditions like benign prostate hyperplasia and hypertension (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).

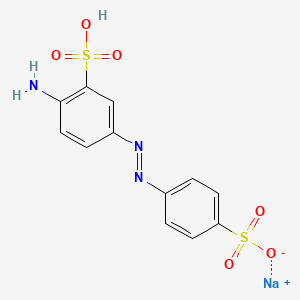

2. Role in Antibacterial Agents

The compound plays a significant role in the synthesis of pyridonecarboxylic acids, which exhibit antibacterial properties. It contributes to the creation of compounds that are more effective than existing antibacterial drugs, indicating its potential in developing new treatments for bacterial infections (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, J. Matsumoto, 1984).

3. Analgesic Agent Synthesis

This compound is used in synthesizing a series of analgesic agents. Its derivatives have been shown to possess potent analgesic activities with low gastric irritancy, highlighting its relevance in pain management research (E. Boyle, F. Mangan, R. Markwell, S. Smith, M. Thomson, R. Ward, P. Wyman, 1986).

4. Synthesis of Antiallergic Agents

The compound is involved in the synthesis of 1,4-Dihydro-4-oxo-[1]benzothieno[3,2-b]pyridin-2-carbonsäure-esters, which are potential antiallergic agents. It underlines the compound’s utility in developing treatments for allergic reactions (K. Görlitzer, C. Kramer, 2000).

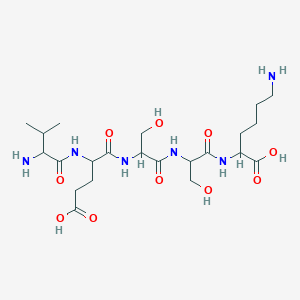

5. Synthesis of Unnatural Amino Acids

It is essential for synthesizing enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids, which are significant unnatural amino acids and precursors for compounds like benzoxazinyl oxazolidinones. This highlights its importance in the field of bioorganic chemistry (Rajesh Malhotra, Tushar K Dey, Sourav Basu, Saumen Hajra, 2015).

6. Antimicrobial Activity

Compounds synthesized using 7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride exhibit antimicrobial activities against various strains of bacteria and fungi. This suggests its potential in the development of new antimicrobial drugs (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

7. In Photonic Biosensor Applications

The compound is instrumental in the synthesis of aptamers for photonic biosensor applications, particularly in detecting environmental pollutants like dioxins. Its derivatives are used in creating biosensors for monitoring substances that have significant health implications (Stefania Kalantzi, Sofia Leonardi, Eleanna Vachlioti, Eleni G Kaliatsi, Κοnstantina Papachristopoulou, C. Stathopoulos, N. Vainos, D. Papaioannou, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12;/h3-4H,1-2,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICNBDBHGVKJMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669501 |

Source

|

| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride | |

CAS RN |

857020-56-5 |

Source

|

| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.